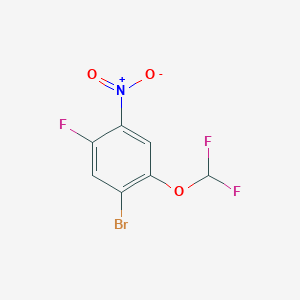
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2FN2 It is a heterocyclic compound that contains both a piperidine and an azetidine ring, with a fluorine atom attached to the azetidine ring
Méthodes De Préparation
The synthesis of 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride typically involves the reaction of piperidine with a fluorinated azetidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure the stability of the fluorinated intermediate. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target proteins. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride can be compared with other similar compounds, such as:
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride: This compound has two fluorine atoms on the azetidine ring, which can lead to different chemical reactivity and biological activity.
4-(3-Chloroazetidin-1-yl)piperidine dihydrochloride: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s properties, including its reactivity and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1403767-21-4 |
|---|---|
Formule moléculaire |
C8H16ClFN2 |
Poids moléculaire |
194.68 g/mol |
Nom IUPAC |
4-(3-fluoroazetidin-1-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15FN2.ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;/h7-8,10H,1-6H2;1H |
Clé InChI |
XNUVBSALGNOHTA-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2CC(C2)F.Cl.Cl |
SMILES canonique |
C1CNCCC1N2CC(C2)F.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)
![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)
![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)


![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)




![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
